molecular formula C11H12N4O2 B3050375 6-Amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione CAS No. 25507-29-3

6-Amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione

Cat. No. B3050375
CAS RN: 25507-29-3
M. Wt: 232.24 g/mol
InChI Key: BPKMXXXUDCOYFU-UHFFFAOYSA-N
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Description

The compound “6-Amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione” is a derivative of pyrimidine . Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and benzene, with two nitrogen atoms at positions 1 and 3 of the six-member ring .


Synthesis Analysis

A related compound, 6-amino-5-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1h,3h)-diones, has been synthesized via the cleavage of the isatin C–N bond followed by a ring expansion reaction . This synthesis was performed in a one-pot manner using environmentally friendly p-toluene sulphonic acid as a catalyst .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and rings. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound could be quite diverse, depending on the specific conditions and reactants used. For instance, it has been shown that 5-acetyl-4-aminopyrimidines, when heated under reflux with MeONa in BuOH and acylated with carboxylic anhydrides or acid chlorides, can transform into pyrido[2,3-d]pyrimidin-5-one derivatives .

Scientific Research Applications

CDK2 Inhibitors

The compound has been used in the synthesis of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been identified as novel CDK2 inhibitors . CDK2 inhibition is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Antitumor Applications

The pyrazolopyrimidine moiety, which can be synthesized using 6-Amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione, has been used in the design of many pharmaceutical compounds with antitumor applications .

Antimicrobial Applications

Pyrazolopyrimidine derivatives, which can be synthesized using this compound, have been found to have antimicrobial applications .

Antidiabetic Applications

The compound has been used in the synthesis of pyrazolopyrimidine derivatives, which have been found to have antidiabetic applications .

Anti-Alzheimer’s Disease Applications

Pyrazolopyrimidine derivatives, synthesized using 6-Amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione, have been found to have applications in the treatment of Alzheimer’s disease .

Anti-Inflammatory Applications

The compound has been used in the synthesis of pyrazolopyrimidine derivatives, which have been found to have anti-inflammatory applications .

Antioxidant Applications

Pyrazolopyrimidine derivatives, synthesized using this compound, have been found to have antioxidant applications .

Synthesis of Novel Compounds

A green and efficient straightforward approach for the regioselective synthesis of novel 6-amino-5-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)pyrimidine-2,4(1h,3h)-diones and 3-methyl-1-phenyl-4-(3-phenylisoxazolo[5,4-b]quinolin-4-yl)-1h-pyrazol-5-amines via the cleavage of the isatin C–N bond followed by a ring expansion reaction in a one-pot manner has been established using environmentally benevolent p-toluene sulphonic acid as a catalyst .

Safety and Hazards

The safety and hazards associated with this compound are not clear from the available information. It’s important to handle all chemicals with appropriate safety precautions, and to refer to Material Safety Data Sheets (MSDS) or other safety resources for specific information .

Future Directions

The future research directions for this compound could include further exploration of its synthesis, investigation of its physical and chemical properties, and study of its potential applications in various fields. Given the interest in pyrimidine derivatives in medicinal chemistry , this compound could potentially have interesting biological activities worth exploring.

properties

IUPAC Name

6-amino-5-(benzylamino)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c12-9-8(10(16)15-11(17)14-9)13-6-7-4-2-1-3-5-7/h1-5,13H,6H2,(H4,12,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKMXXXUDCOYFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC2=C(NC(=O)NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30295189
Record name 6-amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione

CAS RN

25507-29-3
Record name NSC100192
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100192
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-amino-5-(benzylamino)pyrimidine-2,4(1h,3h)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30295189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-amino-5-(benzylamino)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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URL https://echa.europa.eu/information-on-chemicals
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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